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This in-depth guide provides a comprehensive analysis of the early-phase clinical trial data for
linerixibat, an investigational inhibitor of the ileal bile acid transporter (IBAT). The following
sections detail the quantitative outcomes, experimental methodologies, and relevant biological
pathways associated with linerixibat's development for the treatment of cholestatic pruritus in
patients with primary biliary cholangitis (PBC).

Core Mechanism of Action

Linerixibat is a minimally absorbed, orally administered small molecule designed to inhibit the
ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid
transporter (ASBT).[1][2] In healthy individuals, IBAT is crucial for the enterohepatic circulation
of bile acids, reabsorbing them from the terminal ileum into the portal circulation.[2] In
cholestatic liver diseases like PBC, impaired bile flow leads to an accumulation of bile acids in
the systemic circulation, which is thought to be a primary cause of debilitating pruritus (itching).
[3][4] By blocking IBAT, linerixibat increases the fecal excretion of bile acids, thereby reducing
their concentration in the bloodstream and alleviating pruritus.
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Caption: Mechanism of Action of Linerixibat.

Phase 2b "GLIMMER" Trial (NCT02966834)

The GLIMMER study was a Phase 2b, multicenter, randomized, double-blind, placebo-
controlled trial designed to assess the dose-response, efficacy, and safety of linerixibat for
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cholestatic pruritus in patients with PBC.

Experimental Protocol

The trial enrolled 147 adult patients with PBC and moderate-to-severe pruritus, defined as a
score of 24 on a 0-10 numerical rating scale (NRS). The study consisted of a 4-week single-
blind placebo run-in period, followed by randomization to a 12-week double-blind treatment
period, and a subsequent 4-week single-blind placebo follow-up. Patients with an NRS score of
>3 at the end of the run-in period were randomized to receive either placebo or one of five
linerixibat dosing regimens. The primary endpoint was the change from baseline in the mean
worst daily itch (MWDI) score at week 16.
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Caption: GLIMMER Phase 2b Trial Workflow.

Efficacy Data

While the primary analysis of the mean change from baseline in the intent-to-treat population
was not statistically significant, a post-hoc analysis revealed significant improvements in itch in
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three linerixibat groups compared to placebo over the 12-week treatment period.

Mean Change from

L p-value (vs.
Treatment Group N Baseline in MWDI
Placebo)
Score at Week 16

Placebo 36 -1.73
20mg once daily (QD) 16 -2.19 Not Significant
90mg once daily (QD) 23 -2.60 Not Significant
180mg once daily

27 -2.60 0.0424
(QD)
40mg twice daily (BID) 23 -2.86 0.0105
90mg twice daily (BID) 22 -2.25 0.0370

Data sourced from post-hoc analysis of the GLIMMER trial.

Notably, in a subset of patients with moderate to severe pruritus (baseline NRS = 4), the 40 mg
twice-daily dose showed a significant improvement in itch versus placebo (p=0.037). This dose
also demonstrated significant improvements in the social and emotional domains of the PBC-
40 quality of life questionnaire.

Safety and Tolerability

The most frequently reported adverse events were gastrointestinal in nature, consistent with
linerixibat's mechanism of action. Diarrhea and abdominal pain were the most common, with
the incidence of diarrhea increasing with higher doses. The safety and tolerability profile was
deemed acceptable for progression to Phase 3 trials.
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Linerixibat (All Doses,

Adverse Event Placebo (N=36)
N=111)
Drug-Related AEs 19% 31% - 78%
Diarrhea Not specified Up to 64%
Abdominal Pain Not specified Reported
) ] ) - 10% (due to diarrhea or
Discontinuation due to AEs Not specified

abdominal pain)

Data aggregated from GLIMMER trial reports.

Phase 3 "GLISTEN" Trial (NCT04950127)

Following the encouraging results from the GLIMMER trial, the Phase 3 GLISTEN trial was
initiated to further evaluate the efficacy and safety of linerixibat in adults with PBC and

cholestatic pruritus.

Efficacy Data

The GLISTEN trial met its primary endpoint, demonstrating a statistically significant
improvement in itch for patients treated with linerixibat compared to placebo over 24 weeks.
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Adjusted Mean

. Linerixibat .
Endpoint Placebo Difference p-value
(40mg BID)
(95% CI)
Change from
Baseline in
-0.72 (-1.15,
Monthly Itch -2.86 -2.15 0.28) 0.0013
Score (WI-NRS) '
at Week 24
Change in ltch-
related Sleep
-0.53 (-0.98,
Interference - - 0.024
-0.07)
(NRS) at Week
24

Data from the GLISTEN Phase 3 trial.

Furthermore, a higher percentage of patients in the linerixibat group achieved a clinically
meaningful improvement in itch (defined as a =3-point reduction in the Worst ltch-Numerical
Rating Scale) at week 24 compared to the placebo group (56% vs. 43%). The improvement in
itch was observed as early as two weeks into treatment and was sustained throughout the trial.

Safety and Tolerability

The safety profile of linerixibat in the GLISTEN trial was consistent with previous findings. The
most common adverse event was diarrhea, which was mostly mild in intensity. The
discontinuation rate due to diarrhea was 4% in the linerixibat group compared to less than 1%
in the placebo group.

Conclusion

The early-phase clinical trial data for linerixibat demonstrate a consistent and clinically
meaningful reduction in cholestatic pruritus for patients with PBC. The mechanism of action,
targeting the reabsorption of bile acids in the ileum, is supported by the observed efficacy and
the nature of the adverse events. The positive results from the Phase 3 GLISTEN trial position

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b607791?utm_src=pdf-body
https://www.benchchem.com/product/b607791?utm_src=pdf-body
https://www.benchchem.com/product/b607791?utm_src=pdf-body
https://www.benchchem.com/product/b607791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

linerixibat as a promising future therapeutic option for a significant unmet need in the
management of PBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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